N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide, commonly known as CPX, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. CPX is a xanthene derivative that has been shown to inhibit the activity of several enzymes, including cyclic nucleotide phosphodiesterases (PDEs) and cyclic nucleotide-gated (CNG) channels.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
Compounds related to N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have been synthesized and shown to exhibit significant antimicrobial and antioxidant activities. These compounds demonstrated excellent antibacterial and antifungal properties, as well as profound antioxidant potential, indicating their usefulness in developing pharmaceuticals with antimicrobial and antioxidant capacities (Raghavendra et al., 2016).
Enzyme Inhibition for Disease Treatment
Another set of studies focused on bromophenol derivatives with a cyclopropyl moiety, which were found to be effective inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These enzymes are targets for the treatment of diseases such as Alzheimer's, Parkinson's, and certain cancers, suggesting that derivatives of this compound could be potent agents in the treatment of these conditions (Boztaş et al., 2019).
Antibacterial and Antifungal Properties
Cycloalkylthiophene-Schiff bases and their metal complexes have been synthesized and shown to possess antibacterial and antifungal activities against a variety of pathogenic strains. This suggests that compounds structurally related to this compound could serve as effective agents in combating microbial infections (Altundas et al., 2010).
Inhibition of Serotonin, Norepinephrine, and Dopamine Transporters
Research on trisubstituted cyclopropanes bearing thiophenyl groups has revealed their potential as dual inhibitors of serotonin and norepinephrine transporters, comparable to established drugs like duloxetine. This highlights their potential application in the development of new treatments for depressive disorders (White et al., 2009).
Electrochemical and Electrochromic Properties
Studies on donor–acceptor type monomers, including those with thiophene units, have shown that they exhibit good electrochemical activity and varying electrochromic properties based on the acceptor groups' polarity. This research suggests applications in developing electrochromic devices and materials with tailored optical properties (Hu et al., 2013).
Mechanism of Action
Target of Action
The primary targets of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide Thiophene derivatives, a key component of this compound, have been reported to possess a wide range of therapeutic properties . They interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The exact mode of action of This compound Thiophene derivatives are known to interact with various targets to exert their therapeutic effects . They are remarkably effective compounds with respect to their biological and physiological functions .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their wide range of therapeutic properties .
Result of Action
The molecular and cellular effects of This compound Thiophene derivatives are known to have a wide range of effects due to their diverse therapeutic properties .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of thiophene, a component of this compound, in most organic solvents like alcohol and ether but insolubility in water could potentially influence its action and stability.
properties
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2S/c25-23(24(16-11-12-16)14-13-17-6-5-15-27-17)22-18-7-1-3-9-20(18)26-21-10-4-2-8-19(21)22/h1-10,15-16,22H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIIMMXUSSCQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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